4-({[(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid is a synthetic organic compound. While not naturally occurring, it belongs to a class of compounds known as phthalimides, which are derivatives of phthalic acid. This compound plays a crucial role in scientific research as a precursor or building block for synthesizing more complex molecules with potential biological activities, especially inhibitors targeting specific proteins. []
The synthesis of 4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid starts with 2-fluoro-5-formyl benzoic acid. It involves two distinct pathways: []
This concise and environmentally friendly synthesis method makes this compound a valuable starting point for further derivatization and development of novel inhibitors. []
The molecular structure of 4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid comprises a phthalimide group linked to a benzoic acid moiety via an amide bond. The phthalimide ring features a methyl substituent at position 2. This specific structure allows for diverse modifications and additions, making it a versatile starting point for the development of new compounds. []
4-({[(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been demonstrated to undergo various chemical reactions, primarily focusing on its functional groups – the carboxylic acid and the amide. These reactions often involve derivatization to create a library of compounds with varying functionalities for biological testing. For instance, the carboxylic acid group can be readily transformed into amides, esters, or other functional groups. Similarly, the amide group can be modified through alkylation or other reactions. [, ]
The primary application of 4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid in scientific research is in the development of inhibitors targeting various proteins. A prominent example is its use in the synthesis of Olaparib, an FDA-approved drug used for the treatment of ovarian and breast cancers. [] This compound acts as a starting point for structural modifications aimed at enhancing the binding affinity and specificity of the resulting inhibitors. Studies have employed 4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid as a scaffold to design inhibitors targeting:
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3